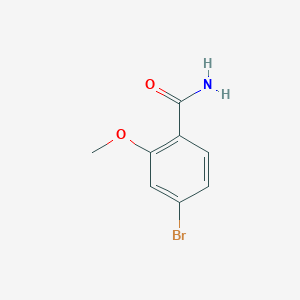

4-Bromo-2-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYKCTGCJDBWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594034 | |

| Record name | 4-Bromo-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812667-44-0 | |

| Record name | 4-Bromo-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Studies of 4 Bromo 2 Methoxybenzamide

Reactions Involving the Bromine Moiety

The bromine atom, attached to an sp²-hybridized carbon of the benzene (B151609) ring, is the most versatile site for synthetic modification. Its presence allows for a range of reactions that replace or couple this moiety, forming new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. chemistrysteps.com Unlike SN1 and SN2 reactions common to alkyl halides, SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon bearing the leaving group. youtube.comyoutube.com

The reaction generally proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the electrophilic carbon attached to the bromine, breaking the ring's aromaticity and forming a resonance-stabilized carbanion (Meisenheimer complex). chemistrysteps.comyoutube.com

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. chemistrysteps.comyoutube.com

In the case of 4-Bromo-2-methoxybenzamide, the methoxy (B1213986) group (-OCH₃) is an electron-donating group, and the amide group (-CONH₂) is generally considered a weakly deactivating group. Neither of these strongly activates the ring towards nucleophilic attack in the way that a nitro (-NO₂) group would. chemistrysteps.commasterorganicchemistry.com Consequently, this compound does not readily undergo classical SNAr reactions under standard conditions. For such a reaction to occur, harsh conditions or an alternative mechanism, such as one involving a benzyne (B1209423) intermediate, would likely be necessary. The benzyne mechanism, however, typically requires an extremely strong base like sodium amide (NaNH₂) and can lead to a mixture of regioisomers. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly effective with aryl halides like this compound. The bromine atom serves as an excellent handle for these transformations.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comnih.gov The reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of boronic acids. nih.gov The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate species, and reductive elimination to form the new C-C bond and regenerate the catalyst. yonedalabs.com The presence of the electron-donating methoxy group on the this compound ring can promote the initial oxidative addition step. researchgate.net

| Aryl Bromide | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |

| 4-Bromobenzamide | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 88 |

| This compound (Predicted) | Naphthalene-1-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | High |

The Sonogashira coupling is another key palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgyoutube.com The reaction is typically co-catalyzed by a copper(I) salt and requires a base, often an amine, which also serves as the solvent. youtube.comorganic-chemistry.org The generally accepted mechanism involves a palladium cycle similar to the Suzuki reaction and a separate copper cycle that generates a copper(I) acetylide intermediate. youtube.com This intermediate then participates in the transmetalation step with the palladium complex. youtube.com Copper-free Sonogashira protocols have also been developed. libretexts.org this compound is a suitable substrate for this reaction, allowing for the introduction of an alkyne functional group onto the aromatic ring.

| Aryl Bromide | Alkyne Partner | Pd Catalyst | Co-catalyst | Base/Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 92 |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | 90 |

| This compound (Predicted) | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ | CuI | THF/Triethylamine | High |

Intramolecular Cyclization Reactions (e.g., O-Arylation for Heterocycle Formation)

The bromine atom in this compound can act as an electrophilic site for intramolecular cyclization reactions to form fused heterocyclic systems. airo.co.inrsc.org This strategy is a powerful method for building molecular complexity. nih.gov For such a reaction to occur, the parent molecule must first be modified to contain a tethered nucleophile.

For instance, an intramolecular O-arylation could be achieved if the amide nitrogen were functionalized with an alkyl chain containing a hydroxyl group (an N-hydroxyalkyl substituent). In the presence of a suitable catalyst, often copper or palladium-based, the tethered alcohol could act as an oxygen nucleophile, attacking the carbon bearing the bromine atom to displace it and form a new oxygen-containing ring fused to the parent benzamide (B126) structure. This type of reaction, known as an Ullmann condensation, is a classic method for forming diaryl ethers and can be adapted for intramolecular variants to synthesize benzo-fused O-heterocycles. organic-chemistry.org The specific reaction conditions would determine the regioselectivity and efficiency of the cyclization.

Bromodemercuration Reactions in Polybromination

Bromodemercuration is a specific type of electrophilic aromatic substitution where an organomercury compound reacts with bromine to replace the mercury group with a bromine atom. This method is sometimes used as a step in the synthesis of polybrominated aromatic compounds, as the mercuration step can offer different regioselectivity compared to direct bromination. However, a review of the scientific literature does not indicate that bromodemercuration is a commonly employed strategy for the polybromination of 2-methoxybenzamide (B150088) or its derivatives.

Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) is generally stable, but its methyl group can be cleaved under specific, often harsh, conditions. This transformation is a type of oxidation reaction.

Oxidation Reactions of the Methoxy Group

The primary "oxidation" reaction involving the methoxy group in compounds like this compound is O-demethylation, which converts the methoxy ether into a hydroxyl group (a phenol). This process is crucial in natural product synthesis and medicinal chemistry, often to unmask a phenol (B47542) functionality. chem-station.com

Several reagents are effective for this transformation:

Boron Tribromide (BBr₃): This is a powerful Lewis acid that coordinates to the ether oxygen, activating the methyl group for nucleophilic attack by the bromide ion that is generated. chem-station.com The reaction is typically performed at low temperatures.

Strong Protic Acids: Concentrated hydrobromic acid (HBr) can cleave the ether bond via protonation of the oxygen, followed by an SN2 attack by the bromide ion on the methyl group. chem-station.com

Aluminum Trichloride (AlCl₃): As a Lewis acid, AlCl₃ functions similarly to BBr₃ but is generally less reactive. chem-station.com

In biochemical contexts, enzymes such as cytochrome P450s can catalyze the O-demethylation of methoxy-substituted aromatic compounds. nih.gov This enzymatic oxidation is a key metabolic pathway for many xenobiotics. nih.gov

Demethylation Strategies

The demethylation of the 2-methoxy group in this compound to yield 4-bromo-2-hydroxybenzamide (B1330123) is a critical transformation in the synthesis of various biologically active molecules. This process involves the cleavage of the methyl-aryl ether bond, which can be achieved using several reagents and conditions.

One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃) . commonorganicchemistry.comnih.gov This Lewis acid readily coordinates to the oxygen atom of the methoxy group, facilitating the cleavage of the C-O bond. nih.gov The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (DCM), at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of BBr₃ and minimize side reactions. commonorganicchemistry.comorgsyn.org The general mechanism involves the formation of a complex between BBr₃ and the methoxy ether, followed by nucleophilic attack of the bromide ion on the methyl group. Subsequent aqueous workup hydrolyzes the resulting boron-containing intermediate to afford the desired phenol. nih.gov

Another established method for the demethylation of aryl methyl ethers is the use of pyridinium (B92312) hydrochloride in a molten state. mdma.chresearchgate.net This reagent is particularly advantageous due to its low cost and the solvent-free reaction conditions. researchgate.net The reaction is typically performed by heating a mixture of the methoxy compound and pyridinium hydrochloride at elevated temperatures, often in the range of 180-210 °C. mdma.ch The high temperature facilitates the cleavage of the ether bond, and the resulting product can be isolated after cooling and extraction. mdma.ch This method has been successfully applied on a multi-kilogram scale for the demethylation of related compounds. mdma.ch

The choice of demethylation strategy often depends on the scale of the reaction, the presence of other functional groups in the molecule, and the desired reaction conditions. While BBr₃ is highly effective, it is also highly reactive and sensitive to moisture. orgsyn.org Pyridinium hydrochloride offers a more robust and scalable alternative, although it requires high reaction temperatures. mdma.ch

Interactive Data Table: Demethylation Reagents and Conditions

| Reagent | Solvent | Temperature | Key Features |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | 0 °C to RT | High efficiency, moisture-sensitive. commonorganicchemistry.comnih.govorgsyn.org |

| Pyridinium Hydrochloride | None (molten) | 180-210 °C | Low cost, scalable, high temperature. mdma.chresearchgate.net |

Transformations of the Amide Functional Group

The amide functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse structural motifs.

The reduction of the amide carbonyl group in this compound to a methylene (B1212753) group (-CH₂-) affords the corresponding 4-bromo-2-methoxybenzylamine. This transformation is typically achieved using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common choice. masterorganicchemistry.comyoutube.com

LiAlH₄ is a potent source of hydride ions (H⁻) and is capable of reducing amides to amines. masterorganicchemistry.com The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with protic solvents like water. chemistrysteps.com The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by coordination of the aluminum to the oxygen atom. Subsequent elimination of an aluminate species and further reduction steps lead to the formation of the amine. Unlike the reduction of esters, which proceeds through an aldehyde intermediate, the reduction of amides does not typically stop at the aldehyde stage and proceeds directly to the amine. youtube.com

Interactive Data Table: Reduction of this compound

| Starting Material | Reagent | Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 4-Bromo-2-methoxybenzylamine |

The nitrogen atom of the amide group in this compound can undergo alkylation and acylation reactions to introduce various substituents. These reactions typically require the deprotonation of the amide N-H bond to generate a more nucleophilic species. This is often achieved using a suitable base, followed by reaction with an alkylating or acylating agent.

For N-alkylation , common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates. The choice of base is crucial and can range from milder bases like potassium carbonate to stronger bases such as sodium hydride, depending on the reactivity of the alkylating agent and the desired reaction conditions.

In N-acylation , an acyl group is introduced onto the nitrogen atom. This is typically accomplished using acyl chlorides or anhydrides in the presence of a base. The resulting N-acylbenzamides, also known as imides, are important intermediates in organic synthesis.

N-S coupling reactions of this compound involve the formation of a bond between the amide nitrogen and a sulfur-containing moiety. A common example is the reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form N-sulfonylbenzamides. These compounds are of interest in medicinal chemistry due to their diverse biological activities. The reaction typically proceeds via nucleophilic attack of the deprotonated amide nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, with the elimination of a chloride ion.

Electrophilic Aromatic Substitution on Substituted Benzamide Rings

The benzene ring of this compound is substituted with three groups: a bromine atom, a methoxy group, and a benzamide group. These substituents influence the reactivity of the ring towards electrophilic aromatic substitution and direct incoming electrophiles to specific positions.

The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The lone pairs on the oxygen atom can be delocalized into the aromatic system, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.

The amide group (-CONH₂) is a deactivating, meta-directing group. The carbonyl group is strongly electron-withdrawing, both through induction and resonance, which deactivates the ring towards electrophilic attack. This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for substitution.

In this compound, the directing effects of the substituents are as follows:

The methoxy group at position 2 strongly directs incoming electrophiles to its ortho (position 3) and para (position 5) positions.

The bromine atom at position 4 directs to its ortho positions (positions 3 and 5).

The amide group at position 1 directs to its meta positions (positions 3 and 5).

Mechanistic Investigations of Electrophilic Substitution

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the interplay of the electronic effects of its three substituents: the amide, methoxy, and bromo groups. Understanding the mechanism of these reactions requires an analysis of how each substituent influences the electron density of the aromatic ring and stabilizes the reaction intermediates.

The generally accepted mechanism for electrophilic aromatic substitution proceeds through a two-step process. ucalgary.ca The initial and rate-determining step involves the attack of the electron-rich aromatic π-system on an electrophile (E+), leading to the formation of a resonance-stabilized carbocation known as the sigma complex or Wheland intermediate. nih.gov In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. ucalgary.ca

The regioselectivity of electrophilic attack on the this compound ring is determined by the directing effects of the existing substituents. These effects are a combination of induction and resonance.

Methoxy Group (-OCH₃): The methoxy group at the C-2 position is a powerful activating group and an ortho, para-director. organicchemistrytutor.comlibretexts.org While oxygen is highly electronegative and withdraws electron density inductively (-I effect), its lone pairs can be delocalized into the aromatic ring through resonance (+M effect). youtube.com This resonance effect is dominant, significantly increasing the electron density at the positions ortho (C-3) and para (C-5) to the methoxy group, thereby making these positions more susceptible to electrophilic attack. organicchemistrytutor.comnih.gov

Amide Group (-CONH₂): The benzamide group is considered a moderately activating group and an ortho, para-director. study.comlibretexts.org The nitrogen atom's lone pair can participate in resonance with the aromatic ring, directing electrophiles to the ortho (C-6) and para (C-4, which is already substituted) positions. ucalgary.castudy.com

Bromo Group (-Br): Halogens like bromine are deactivating yet ortho, para-directing. stackexchange.com The high electronegativity of bromine withdraws electron density from the ring via the inductive effect (-I), making the ring less reactive than benzene. However, the lone pairs on the bromine atom can be donated to the ring through resonance (+M), which directs the incoming electrophile to the ortho (C-3 and C-5) and para (not available) positions. stackexchange.comlatech.edu

In the case of this compound, the positions available for substitution are C-3, C-5, and C-6. The directing effects of the three substituents converge to influence the final substitution pattern. The methoxy group, being the strongest activating group, will exert the most significant influence on the regiochemical outcome. It strongly activates the C-3 (ortho) and C-5 (para) positions. The bromo group also directs to these same positions. The amide group directs to the C-6 position.

Considering the combined effects, electrophilic attack is most likely to occur at the C-5 position. This position is activated by being para to the strongly activating methoxy group and ortho to the bromo group. While the C-3 position is also activated by both the methoxy and bromo groups, it is subject to greater steric hindrance from the adjacent methoxy group. The C-6 position is primarily activated by the amide group but is sterically hindered by the adjacent amide itself.

The stability of the Wheland intermediate is a key factor in determining the major product. When the electrophile attacks the C-5 position, the positive charge in the resulting sigma complex can be delocalized onto the oxygen atom of the methoxy group through resonance, which provides significant stabilization. This stabilization is more pronounced than the resonance stabilization provided by the bromo group.

| Substituent | Position | Inductive Effect | Resonance Effect | Directing Effect |

| -CONH₂ | 1 | -I | +M | ortho, para |

| -OCH₃ | 2 | -I | +M | ortho, para |

| -Br | 4 | -I | +M | ortho, para |

Predicted Regioselectivity of Electrophilic Attack

| Position of Attack | Activating/Deactivating Influences | Steric Hindrance | Predicted Outcome |

| C-3 | Activated (ortho to -OCH₃, ortho to -Br) | High (adjacent to -OCH₃) | Minor Product |

| C-5 | Activated (para to -OCH₃, ortho to -Br) | Low | Major Product |

| C-6 | Activated (ortho to -CONH₂) | Moderate (adjacent to -CONH₂) | Minor Product |

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Methoxybenzamide

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 4-Bromo-2-methoxybenzamide. nih.govchemrxiv.org These methods solve approximations of the Schrödinger equation to determine the molecule's geometry and electron distribution. youtube.com

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can optimize the molecular geometry to find the most stable arrangement of atoms. researchgate.netnih.gov This provides precise data on bond lengths, bond angles, and dihedral angles. For substituted benzamides, key parameters include the planarity of the amide group with respect to the benzene (B151609) ring and the orientation of the methoxy (B1213986) and bromo substituents. acs.orgresearchgate.net

Reactivity is explored through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.net

Another tool for understanding reactivity is the Molecular Electrostatic Potential (MEP) map. nih.govresearchgate.net The MEP surface illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and positive potential near the amide hydrogens, indicating sites for electrophilic and nucleophilic attack, respectively. nih.gov

| Parameter | Description | Typical Computational Method | Significance for this compound |

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides precise bond lengths, bond angles, and dihedral angles. researchgate.net |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT | Indicates the propensity to donate electrons (nucleophilicity). scispace.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT | Indicates the propensity to accept electrons (electrophilicity). scispace.com |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | DFT | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| MEP Surface | A 3D map of the electrostatic potential on the electron density surface. | DFT | Identifies electron-rich (red/yellow) and electron-poor (blue) regions, predicting sites for intermolecular interactions. nih.govnih.gov |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. researchgate.net This is achieved by modeling the reaction pathway, which maps the potential energy of the system as it transforms from reactants to products.

The process begins by identifying the structures of the reactants, products, and any intermediates. Computational methods are then used to locate the transition state (TS) on the potential energy surface. The TS is a first-order saddle point—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net Its structure represents the highest energy barrier that must be overcome for the reaction to proceed.

Various algorithms can be employed to find the TS. Methods like transition path sampling (TPS) can be used to study reaction dynamics without pre-supposing an exact reaction coordinate. nih.gov Once the TS is located, its structure provides insight into the bond-making and bond-breaking processes. A vibrational frequency calculation is performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For a reaction involving this compound, such as amide hydrolysis or nucleophilic aromatic substitution, these calculations would provide the activation energy (the energy difference between the reactants and the transition state). This value is critical for predicting the reaction rate and understanding how substituents like the bromo and methoxy groups influence reactivity by stabilizing or destabilizing the transition state.

| Step | Description | Computational Task | Output |

| 1. Define Reaction | Identify reactants, products, and the overall chemical transformation. | N/A | Balanced chemical equation. |

| 2. Geometry Optimization | Calculate the minimum energy structures of reactants, products, and any intermediates. | DFT Geometry Optimization | Optimized 3D coordinates and energies. |

| 3. Locate Transition State (TS) | Find the saddle point on the potential energy surface connecting reactants and products. | TS Optimization Algorithms (e.g., Berny, QST2/3) | 3D structure and energy of the transition state. |

| 4. Verify Transition State | Confirm the TS structure has exactly one imaginary vibrational frequency. | Frequency Calculation | List of vibrational frequencies. researchgate.net |

| 5. Map Reaction Pathway | Trace the path of minimum energy from the TS down to the reactants and products. | Intrinsic Reaction Coordinate (IRC) Calculation | A plot of energy vs. reaction coordinate, confirming the TS connects the desired minima. |

| 6. Calculate Activation Energy | Determine the energy barrier for the reaction. | Energy Difference Calculation | ΔG‡ or ΔE‡ (Energy of TS - Energy of Reactants). |

Conformational Analysis of Benzamide (B126) Scaffolds

The biological activity and physical properties of benzamide derivatives are highly dependent on their three-dimensional shape, or conformation. Conformational analysis of the this compound scaffold focuses on the rotational freedom around its single bonds, primarily the C-C bond connecting the phenyl ring to the carbonyl group and the C-N amide bond.

A key conformational feature of benzamides is the torsion angle (ω) between the plane of the phenyl ring and the amide group. nih.gov While extensive conjugation would favor a planar structure, steric hindrance between the carbonyl oxygen, amide protons, and ortho-substituents can lead to non-planar arrangements. acs.org For this compound, the ortho-methoxy group significantly influences this torsion angle.

Computational studies have shown that 2-methoxy substituted benzamides can exist in different stable conformations. nih.gov These arise from the rotation of the amide group and the orientation of the methoxy group, which can be either cis (pointing toward the amide) or trans (pointing away). The relative energies of these conformers determine the dominant shape of the molecule in a given environment. Theoretical methods can calculate these energy differences, often revealing that the trans conformer is more stable. nih.gov

Potential energy surface (PES) scans are a common computational technique for this analysis. researchgate.net In a PES scan, a specific dihedral angle is systematically rotated in small increments, and the energy of the molecule is calculated at each step. The resulting energy profile reveals the locations of low-energy conformers (minima) and the rotational energy barriers between them (maxima).

| Conformer Feature | Description | Influencing Factors | Computational Method |

| Ring-Amide Torsion (ω) | The dihedral angle defining the twist of the amide group relative to the phenyl ring. | Steric hindrance from ortho-substituents (the 2-methoxy group); electronic effects. acs.org | Potential Energy Surface (PES) Scan. researchgate.net |

| Amide Bond Geometry | The geometry around the C-N bond, which has partial double-bond character. | Resonance effects. | Geometry Optimization. |

| Methoxy Group Orientation | The orientation of the methoxy group relative to the amide group (cis vs. trans). | Intramolecular hydrogen bonding; steric repulsion. nih.gov | Conformer search and energy calculation. |

| Relative Conformer Energies | The energy difference between stable conformers (e.g., E_cis - E_trans). | Solvent effects; intramolecular interactions. nih.gov | DFT energy calculations. |

Molecular Docking and Ligand-Protein Interaction Predictions (Methodology)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. mdpi.comnih.gov This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action. nih.gov

The docking process involves two main stages: sampling and scoring. nih.gov

Preparation : The process begins with the three-dimensional structures of both the protein receptor and the ligand. The protein structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy. Both structures are prepared by adding hydrogen atoms, assigning atomic charges, and defining rotatable bonds in the ligand. scispace.com

Binding Site Definition : A binding pocket on the protein is identified. This can be done based on the location of a known co-crystallized ligand or through algorithms that detect cavities on the protein surface (blind docking). nih.gov A grid is typically generated within this site to pre-calculate the potential energy of interaction for different atom types.

Sampling : A search algorithm generates a large number of possible binding poses of the ligand within the active site. This involves translating and rotating the ligand as a whole and exploring its conformational flexibility by rotating its single bonds. frontiersin.org

Scoring and Analysis : Each generated pose is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). frontiersin.org Scoring functions typically include terms for van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties. The poses are ranked, and the top-scoring poses are analyzed to predict the most likely binding mode and key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds with specific amino acid residues in the protein's active site. researchgate.net

| Step | Objective | Key Actions | Common Software Tools |

| 1. Receptor & Ligand Preparation | Prepare 3D structures for docking. | Add hydrogens, assign charges, remove water, prepare ligand conformers. | Schrödinger Maestro, AutoDock Tools, Chimera |

| 2. Grid Generation | Define the search space in the receptor's binding site. | Specify a box around the active site. | Glide (Schrödinger), AutoGrid (AutoDock) |

| 3. Ligand Docking (Sampling) | Generate and explore possible binding poses. | Use search algorithms (e.g., genetic algorithm, Monte Carlo) to fit the ligand into the site. nih.gov | Glide, AutoDock Vina, GOLD |

| 4. Scoring and Ranking | Estimate the binding affinity for each pose and rank them. | Apply a scoring function to calculate binding energy. frontiersin.org | GlideScore, Vina Score, GOLDScore |

| 5. Post-Docking Analysis | Analyze the best poses to understand interactions. | Visualize ligand-protein contacts (H-bonds, hydrophobic, etc.). | LigPlot+, PyMOL, Discovery Studio |

Spectroscopic Property Predictions (e.g., NMR, IR)

Computational quantum chemistry can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. aktpublication.com For this compound, DFT calculations are commonly used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by first optimizing the molecule's geometry and then performing a vibrational frequency calculation at the same level of theory. bohrium.com This calculation determines the normal modes of vibration and their corresponding frequencies and intensities. The predicted frequencies often have a systematic error compared to experimental gas-phase data, so they are typically scaled by an empirical factor to improve agreement. researchgate.net These calculations help in the assignment of complex experimental spectra, allowing researchers to confidently attribute specific absorption bands to particular molecular motions, such as C=O stretching, N-H bending, or C-Br stretching. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (δ) can also be predicted computationally. The standard approach involves calculating the magnetic shielding tensor for each nucleus in the molecule using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The isotropic shielding value is then converted to a chemical shift by referencing it against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). These theoretical ¹H and ¹³C NMR chemical shifts can be directly compared with experimental spectra, aiding in the assignment of peaks and the structural elucidation of the compound and its conformers. researchgate.net

| Spectrum | Predicted Property | Computational Method | Comparison with Experiment |

| Infrared (IR) | Vibrational frequencies (cm⁻¹) and intensities. | DFT (B3LYP) frequency calculation on the optimized geometry. bohrium.com | Calculated frequencies are often scaled to match experimental peak positions. Helps assign complex vibrational modes. researchgate.net |

| ¹H NMR | Proton chemical shifts (ppm). | DFT (GIAO method) shielding tensor calculation, referenced to TMS. researchgate.net | Aids in the assignment of protons, especially in complex aromatic regions. |

| ¹³C NMR | Carbon chemical shifts (ppm). | DFT (GIAO method) shielding tensor calculation, referenced to TMS. researchgate.net | Helps assign carbon signals, including quaternary carbons that are difficult to assign experimentally. |

Structure Activity Relationship Sar Methodologies for 4 Bromo 2 Methoxybenzamide Derivatives

Systematic Modification of Substituents (Bromo, Methoxy (B1213986), N-substituents)

A fundamental approach in SAR studies involves the systematic modification of the substituents on the core 4-bromo-2-methoxybenzamide scaffold. This includes altering the bromo and methoxy groups on the benzamide (B126) ring and, most commonly, diversifying the N-substituents of the amide group.

Bromo Group Modification: The bromine atom at the 4-position is a key feature. Its electron-withdrawing nature and steric bulk significantly influence the molecule's electronic distribution and binding interactions. SAR studies often involve replacing the bromo group with other halogens (e.g., chloro, fluoro) or with hydrogen to determine the role of halogen bonding and lipophilicity in the compound's activity. For instance, in related benzamide structures, the presence and nature of a halogen at this position can be critical for target engagement.

Methoxy Group Modification: The 2-methoxy group is another important functional group. Its position and electron-donating character can affect the conformation of the molecule and its ability to form hydrogen bonds. Modifications might include shifting its position on the ring (positional isomerism, discussed in 5.2), replacing it with other alkoxy groups (e.g., ethoxy, propoxy) to probe steric limits, or substituting it with a hydroxyl group to introduce a hydrogen bond donor. Studies on 2-methoxybenzamide (B150088) derivatives as Hedgehog signaling pathway inhibitors have shown that this scaffold is advantageous for activity. semanticscholar.org For example, modifications to the N-substituent of a 2-methoxybenzamide core led to compounds with potent inhibitory activity, as illustrated by the data below.

N-substituent Modification: The greatest diversity in derivatives often comes from modifications at the amide nitrogen. This position is typically the most accessible for synthetic chemistry and allows for the introduction of a wide array of functional groups to explore different regions of a target's binding pocket.

In a study of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as fibroblast growth factor receptor-1 (FGFR1) inhibitors, extensive modifications were made at the 2-position of the benzoyl ring, which is adjacent to the amide, effectively exploring the impact of N-substituent analogues. nih.gov These modifications included introducing various amido and sulfonamido groups. The results indicated that the nature of these substituents significantly impacts the inhibitory activity. nih.gov

For example, introducing a cyclohexanecarboxamido group resulted in moderate activity, while incorporating a phenylsulfonamido group led to a significant increase in potency. nih.gov Further substitution on the phenylsulfonamido group allowed for a detailed probing of the structure-activity relationship.

| Compound ID | Modification on 4-bromo-benzamide core | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| B1 | 2-(cyclohexanecarboxamido)-N-(3,5-dimethoxyphenyl) | FGFR1 | >10 | nih.gov |

| C2 | N-(3,5-dimethoxyphenyl)-2-(phenylsulfonamido) | FGFR1 | 2.85 ± 0.43 | nih.gov |

| C3 | N-(3,5-dimethoxyphenyl)-2-(2-fluorophenylsulfonamido) | FGFR1 | 1.83 ± 0.31 | nih.gov |

| C9 | N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenylsulfonamido) | FGFR1 | 1.25 - 2.31 (across various cell lines) | nih.gov |

Similarly, in the development of 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors, modifications on the N-substituent were critical for potency. nih.gov

| Compound ID | Core Structure | N-Substituent | Target | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 10 | 2-methoxy-N-(substituted)benzamide | 4-chloro-3-(1H-benzo[d]imidazol-2-yl)phenyl | Hedgehog Signaling | 0.17 | nih.gov |

| 17 | 2-methoxy-N-(substituted)benzamide | 4-chloro-3-(1-phenyl-1H-imidazol-2-yl)phenyl | Hedgehog Signaling | 0.12 | nih.gov |

| 21 | 2-methoxy-N-(substituted)benzamide | 4-chloro-3-(1-(4-fluorophenyl)-1H-imidazol-2-yl)phenyl | Hedgehog Signaling | 0.03 | semanticscholar.org |

These examples demonstrate that systematic modification of each substituent provides valuable insights into the molecular interactions governing biological activity, guiding the design of more effective derivatives.

Positional Isomerism and its Impact on Activity

Positional isomerism refers to compounds that have the same molecular formula but differ in the position of functional groups on a core scaffold. In the context of this compound, this primarily involves altering the positions of the bromo and methoxy substituents on the benzene (B151609) ring (e.g., moving the bromo to position 3 or 5, or the methoxy to position 3 or 4). Such changes can have a profound impact on biological activity by altering the molecule's shape, electronic properties, and the spatial orientation of key interacting groups.

The specific arrangement of substituents determines the molecule's dipole moment and its ability to fit into a specific binding pocket. For example, moving the 2-methoxy group to the 3-position would eliminate the potential for intramolecular hydrogen bonding with the amide proton, which could significantly alter the molecule's preferred conformation and its interaction with a biological target. Similarly, shifting the 4-bromo substituent would change its interaction with hydrophobic or halogen-bonding pockets in a receptor.

While direct studies on positional isomers of this compound are not extensively documented in publicly available literature, the principle's importance is well-established in medicinal chemistry. For instance, in studies of 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the anilino part of the molecule was found to be critical. mdpi.com Para-substituted derivatives were generally more active than their ortho- or meta-substituted analogues, highlighting that the precise positioning of a substituent is key to optimizing biological activity. mdpi.com This underscores the necessity of exploring positional isomerism as a key strategy in the SAR of any bioactive scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By quantifying molecular properties (descriptors) and correlating them with activity, QSAR models can predict the activity of novel compounds and provide insights into the structural features that are most important for efficacy.

For benzamide derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) are particularly powerful. These methods generate 3D models based on the alignment of a series of molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them.

A QSAR study on aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors provides a relevant example. researchgate.net In this study, a 3D-QSAR model was developed that demonstrated an excellent correlation between the structural features and HDAC inhibitory activity. researchgate.net The model revealed that hydrophobic character is a crucial factor for the activity of these compounds, suggesting that the inclusion of hydrophobic substituents would enhance inhibition. researchgate.net Furthermore, the model indicated that hydrogen bond donating groups positively contribute to activity, whereas electron-withdrawing groups have a negative influence. researchgate.net

Such a QSAR model for this compound derivatives would typically involve:

Data Set Selection: A series of derivatives with a range of biological activities is chosen.

Molecular Modeling and Alignment: The 3D structure of each molecule is generated and all molecules are aligned based on a common substructure.

Descriptor Calculation: Various physicochemical, electronic, and structural descriptors are calculated for each molecule.

Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: The model's predictive power is rigorously tested using techniques like cross-validation and by predicting the activity of a separate test set of compounds.

The resulting QSAR model can generate contour maps that visualize regions where certain properties (e.g., positive charge, bulkiness) are predicted to increase or decrease activity, thereby guiding the design of new, more potent derivatives.

Comparative Analysis of Bioactivity Datasets Across Studies

A critical aspect of validating SAR findings is the comparative analysis of bioactivity data from different studies and sources. Often, a single study may not provide a complete picture of a compound's activity profile. By integrating and comparing datasets from public repositories (like ChEMBL, PubChem, BindingDB) and published literature, researchers can gain higher confidence in observed SAR trends, identify potential discrepancies, and obtain a more comprehensive understanding of a compound's selectivity and potential off-target effects.

This process involves several key steps:

Data Aggregation: Collecting bioactivity data (e.g., IC50, Ki values) for a series of this compound derivatives against various biological targets from multiple sources.

Data Curation: Standardizing the data is crucial. This includes correcting structural information, ensuring consistent units for activity measurements, and annotating assay conditions (e.g., cell-based vs. biochemical assays), as these can significantly influence results.

SAR Analysis: Re-evaluating SAR trends based on the curated, consensus dataset. This can confirm initial hypotheses or reveal more subtle relationships that were not apparent from a single data source.

For example, if derivatives with a specific N-substituent consistently show high potency against a particular target across multiple independent studies and assay formats, this provides strong evidence for the importance of that structural feature. Conversely, if a derivative's activity varies widely between different datasets, it may indicate issues with assay variability, compound stability, or promiscuous binding, warranting further investigation. While a direct comparative analysis for this compound derivatives is limited by the availability of public data, the methodology remains a gold standard for robust SAR evaluation.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a powerful computational tool used in ligand-based and structure-based drug design. A pharmacophore represents the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that are necessary for a molecule to bind to a specific biological target and elicit a biological response.

Ligand-Based Pharmacophore Modeling: When the 3D structure of the biological target is unknown, a pharmacophore model can be generated by aligning a set of active molecules and extracting their common chemical features. For this compound derivatives, this would involve:

Selecting a diverse set of active derivatives.

Generating multiple low-energy conformations for each molecule.

Aligning the conformations and identifying common chemical features that are spatially conserved among the most active compounds.

Validating the resulting pharmacophore model by using it to distinguish between known active and inactive compounds.

A study on aminophenyl benzamide HDAC inhibitors developed a five-point pharmacophore model consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor with specific geometric arrangements. researchgate.net This model successfully rationalized the SAR of the compound series and was used to derive a predictive 3D-QSAR model. researchgate.net

Structure-Based Pharmacophore Modeling: If the 3D structure of the target protein is available (e.g., from X-ray crystallography), a pharmacophore model can be derived directly from the key interaction points within the binding site. This model represents the ideal features a ligand should possess to complement the target's active site.

Once a validated pharmacophore model is established, it serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that fit the model and are therefore likely to be active. It also provides a blueprint for the de novo design of new ligands, guiding chemists on where to place key functional groups on the this compound scaffold to optimize interactions with the target.

Advanced Characterization Techniques in Benzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Bromo-2-methoxybenzamide, ¹H NMR and ¹³C NMR are the primary techniques used.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling constants (J) would be expected. The aromatic protons would appear in the downfield region (typically δ 6.5-8.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) group protons (-OCH₃) would appear as a sharp singlet in the upfield region (around δ 3.8-4.0 ppm). The amide protons (-CONH₂) would present as two broad singlets, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy maps the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the amide group is typically found significantly downfield (δ 165-175 ppm). The aromatic carbons would appear in the δ 110-160 ppm range, with the carbon attached to the bromine atom and the carbon attached to the methoxy group showing characteristic shifts. The methoxy carbon would be observed further upfield (around δ 55-60 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 8.5 | Multiplet |

| Amide NH₂ | 5.5 - 8.0 | Broad Singlet |

| Methoxy OCH₃ | 3.8 - 4.0 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 165 - 175 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-H | 110 - 140 |

| Aromatic C-C(O) | 130 - 140 |

| Methoxy OCH₃ | 55 - 60 |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS) for Purity and Intermediate Validation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, and its fragmentation pattern can provide valuable structural information. For this compound (C₈H₈BrNO₂), the expected molecular ion peak [M]⁺ would correspond to its molecular weight of approximately 230.06 g/mol . The presence of a bromine atom would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are particularly useful for purity assessment and the validation of reaction intermediates. LC separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. This allows for the detection and quantification of impurities in a sample of this compound, even at very low levels. During synthesis, LC-MS/MS can be used to monitor the consumption of starting materials and the formation of the desired product and any byproducts, providing crucial information for reaction optimization.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays through a single crystal of a compound, a diffraction pattern is generated, which can be mathematically reconstructed to produce a detailed model of the crystal lattice and the molecular structure within it.

Table 3: Representative Crystallographic Data for a Related Benzamide (B126) Derivative (4-bromo-N-(2-hydroxyphenyl)benzamide) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 23.4258 (10) |

| b (Å) | 5.6473 (1) |

| c (Å) | 9.2464 (3) |

| β (°) | 93.008 (1) |

| Volume (ų) | 1221.54 (7) |

| Z | 4 |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amide group are expected to appear as two bands in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) would be a strong, sharp peak around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) typically appears around 1550-1640 cm⁻¹. The C-O stretching of the methoxy group would be visible in the 1000-1300 cm⁻¹ region, and the C-Br stretching vibration would be found in the fingerprint region at lower wavenumbers.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3100 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Amide C=O | Stretch (Amide I) | 1640 - 1680 |

| Amide N-H | Bend (Amide II) | 1550 - 1640 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Methoxy C-O | Stretch | 1000 - 1300 |

| C-Br | Stretch | 500 - 600 |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. It is extensively used to determine the purity of pharmaceutical compounds and to monitor the progress of chemical reactions.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The components of the sample are separated based on their hydrophobicity. This compound, being a relatively nonpolar molecule, would be retained on the column and then eluted by the mobile phase. A UV detector is commonly used for detection, as the benzene ring in the molecule absorbs UV light.

By comparing the retention time of the main peak in a sample to that of a pure reference standard, the identity of the compound can be confirmed. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis. The presence of any additional peaks would indicate impurities, and their peak areas can be used to determine the purity of the sample. During a synthesis, HPLC can be used to track the disappearance of starting materials and the appearance of the product over time, enabling the determination of reaction completion and the optimization of reaction conditions. researchgate.netnih.govresearchgate.net

In-situ Monitoring Techniques (e.g., FTIR, Raman) for Real-time Reaction Tracking

In-situ monitoring techniques allow for the analysis of a chemical reaction as it happens, without the need for sampling. This provides real-time data on the concentrations of reactants, intermediates, and products, offering a deeper understanding of reaction kinetics and mechanisms.

In-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the synthesis of this compound by immersing an attenuated total reflectance (ATR) probe directly into the reaction mixture. By tracking the changes in the intensity of characteristic IR bands over time, such as the disappearance of a starting material's functional group and the appearance of the amide C=O band of the product, the reaction progress can be followed in real-time.

Raman spectroscopy is another powerful in-situ monitoring tool. nih.govazom.comacs.orgresearchgate.net Like IR, it provides information about vibrational modes but is particularly well-suited for monitoring reactions in aqueous media, as water is a weak Raman scatterer. nih.gov A Raman probe can be inserted into the reaction vessel, and the changes in the Raman spectrum can be used to monitor the conversion of reactants to products. The specificity of the Raman "molecular fingerprint" is a powerful tool for identification and quantification. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. For a pure sample of this compound (C₈H₈BrNO₂), the experimentally determined percentages of carbon, hydrogen, nitrogen, and bromine should closely match the theoretically calculated values. This technique serves as a crucial verification of the compound's empirical formula and is a key indicator of its purity.

Table 5: Calculated Elemental Composition of this compound (C₈H₈BrNO₂) nih.gov

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 8 | 96.08 | 41.76% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.51% |

| Bromine | Br | 79.90 | 1 | 79.90 | 34.72% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.09% |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.91% |

| Total | 230.07 | 100.00% |

Thermal Analysis (TGA/DTA/DrTG) for Stability Studies

Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Derivative Thermogravimetry (DrTG) are crucial techniques in materials science for evaluating the thermal stability and decomposition behavior of chemical compounds. TGA measures the change in mass of a sample as a function of temperature or time, providing information on thermal stability, decomposition temperatures, and the composition of the material. DTA measures the temperature difference between a sample and an inert reference as a function of temperature, identifying exothermic and endothermic transitions such as melting, crystallization, and decomposition. DrTG is the first derivative of the TGA curve, highlighting the points of greatest mass loss rate, which is useful for separating overlapping decomposition steps.

A comprehensive search of scientific literature and chemical databases was conducted to obtain specific TGA, DTA, and DrTG data for this compound. Despite extensive investigation into the thermal properties of substituted benzamides and related halogenated aromatic compounds, no specific experimental research findings or data tables detailing the thermal analysis of this compound are publicly available at this time.

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of the thermal stability of this compound based on TGA, DTA, and DrTG studies. The scientific community has not yet published research focusing on the thermal decomposition profile of this specific compound.

Applications of 4 Bromo 2 Methoxybenzamide As a Building Block and Intermediate in Complex Organic Synthesis

Synthesis of Advanced Pharmaceutical Intermediates and Lead Compounds

4-Bromo-2-methoxybenzamide and its derivatives serve as crucial starting materials in the synthesis of a wide array of advanced pharmaceutical intermediates and lead compounds. The bromo and methoxy (B1213986) groups on the aromatic ring, along with the amide moiety, provide handles for various synthetic manipulations, enabling the construction of intricate molecular frameworks found in medicinally important molecules.

One significant application of related 2-bromobenzamides is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. The benzamide (B126) core is a key pharmacophore that mimics the nicotinamide (B372718) portion of the NAD+ cofactor, binding to the active site of the PARP enzyme. The bromo substituent can be utilized for cross-coupling reactions to introduce further molecular complexity and fine-tune the inhibitory activity of the resulting compounds.

Furthermore, derivatives of 2-bromobenzamides are employed in the preparation of various bioactive molecules. For instance, 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives have been synthesized and evaluated for their analgesic, antifungal, antibacterial, and antiproliferative activities. rsc.org This highlights the role of the substituted benzamide scaffold as a versatile template for the development of new therapeutic agents.

Construction of Diverse Heterocyclic Systems

The reactivity of this compound and its analogues makes them ideal precursors for the synthesis of a variety of heterocyclic systems, which are core structures in many pharmaceuticals and functional materials.

Benzoxazoles

Copper-catalyzed intramolecular cyclization of 2-halobenzamides is a common strategy for the synthesis of benzoxazoles. researchgate.netnih.gov While direct examples using this compound are not prevalent in the readily available literature, the general methodology is applicable. The reaction typically involves the coupling of the amide nitrogen with the aromatic ring at the position of the halogen, facilitated by a copper catalyst. The methoxy group at the 2-position of this compound could influence the electronic properties of the aromatic ring and potentially the regioselectivity of the cyclization.

Isoquinolines and Isoquinolinones

Rhodium-catalyzed C-H activation and annulation reactions of N-methoxybenzamides with various coupling partners have been extensively studied for the synthesis of isoquinolones. rsc.orgsnnu.edu.cnnih.govresearchgate.netorganic-chemistry.org These reactions offer a highly efficient and atom-economical route to this important heterocyclic core. The N-methoxyamide group acts as a directing group, facilitating the ortho-C-H activation of the benzamide ring. Subsequent annulation with alkynes or other suitable partners leads to the formation of the isoquinolone skeleton. The bromo substituent at the 4-position of the benzamide ring can be retained in the final product, providing a handle for further functionalization.

For instance, the Rh(III)-catalyzed annulation of N-methoxybenzamides with ketenimines can lead to the synthesis of isoquinolinones and isoindolinones, with the product outcome being dependent on the ketenimine structure. rsc.org Similarly, Rh(III)-catalyzed oxidative annulation of isoquinolones (derived from N-methoxybenzamides) with allyl alcohols provides access to isoindolo[2,1-b]isoquinolin-5(7H)-ones. snnu.edu.cn

Phenanthridinones

Palladium-catalyzed reactions of 2-bromobenzamides are a cornerstone in the synthesis of phenanthridinones, a structural motif present in numerous bioactive natural products and pharmaceuticals. researchgate.netijpcbs.comresearchgate.netmyskinrecipes.comresearchgate.netnih.govnih.gov These reactions often proceed through intramolecular C-H arylation or intermolecular coupling reactions. For example, the palladium-catalyzed homocoupling of N-substituted 2-bromobenzamides can yield N-substituted phenanthridinones. ijpcbs.com The reaction conditions can be tuned to achieve high yields and selectivity. The presence of the methoxy group in this compound can influence the reactivity and substitution pattern of the resulting phenanthridinone.

Recent advancements have shown that palladium nanoparticles can effectively catalyze the intramolecular arylation of N-methyl-N-aryl-2-halobenzamides to produce phenanthridinones with good tolerance to various functional groups. researchgate.net

Thiadiazoles

While direct synthesis of thiadiazoles from this compound is not extensively documented, benzamide derivatives, in general, serve as precursors for various heterocyclic systems, including thiadiazoles. The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives, which can be prepared from the corresponding carboxylic acids or their derivatives, including amides. organic-chemistry.orgijpcbs.comresearchgate.netjocpr.comresearchgate.net For example, the reaction of benzoic acids with thiosemicarbazide in the presence of a dehydrating agent is a common method for preparing 2-amino-5-aryl-1,3,4-thiadiazoles. organic-chemistry.orgresearchgate.net The amide group of this compound could potentially be hydrolyzed to the corresponding carboxylic acid, which could then be used in the synthesis of substituted thiadiazoles.

Role in the Development of Molecularly Imprinted Polymers

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. While there is no direct literature found specifically detailing the use of this compound as a functional monomer or template in the synthesis of MIPs, the benzamide functionality is relevant in this context.

Functional monomers are crucial components in the imprinting process as they interact with the template molecule through non-covalent or covalent bonds. Amide-containing monomers, such as acrylamide (B121943) and methacrylamide, are commonly used due to their ability to form hydrogen bonds with a wide range of template molecules. nih.govdigitellinc.com Given that this compound possesses an amide group, it has the potential to act as a functional monomer, participating in hydrogen bonding interactions with suitable templates.

The development of MIPs for drug delivery is an active area of research. seejph.comacs.orgnih.gov MIPs can be designed to selectively recognize and release drug molecules in a controlled manner. The specific binding sites created within the polymer matrix can enhance drug loading and provide sustained release profiles. Although not explicitly demonstrated for this compound, its structural motifs are present in various drug molecules, suggesting its potential as a template for creating MIPs for the delivery of structurally related drugs.

Ligand Design in Coordination Chemistry

The field of coordination chemistry often utilizes organic molecules as ligands to bind with metal ions, forming coordination complexes with diverse applications in catalysis, materials science, and medicine. nih.govnih.govseejph.com Benzamide derivatives can act as ligands, coordinating to metal centers through the oxygen atom of the carbonyl group and/or the nitrogen atom of the amide group.

The design of novel ligands is crucial for the development of new transition-metal catalysts for various chemical transformations. The ability to tune the steric and electronic properties of a ligand by modifying its substituents is a key aspect of catalyst design. Therefore, substituted benzamides like this compound could serve as a scaffold for the development of new ligands with tailored properties for specific catalytic applications.

Application in Specialty Chemicals and Materials

This compound serves as a valuable intermediate in the synthesis of various specialty chemicals, including agrochemicals and functional materials. researchgate.net The presence of the bromine atom allows for its use in cross-coupling reactions to construct more complex molecules with desired properties.

In the agrochemical industry, substituted benzamides are known to exhibit herbicidal and insecticidal activities. The specific substitution pattern on the aromatic ring is crucial for the biological activity of these compounds. Therefore, this compound could be a precursor for the synthesis of new agrochemical candidates.

Future Directions and Emerging Research Areas in 4 Bromo 2 Methoxybenzamide Chemistry

Development of Novel Catalytic Systems for Benzamide (B126) Synthesis

The synthesis of benzamides, including 4-bromo-2-methoxybenzamide, has traditionally relied on methods that often require harsh conditions or stoichiometric activating agents, leading to significant waste. ucl.ac.uk The future of benzamide synthesis lies in the development of innovative and efficient catalytic systems that are not only more environmentally friendly but also offer higher yields and greater functional group tolerance.

One promising approach is the use of photocatalysis with Covalent Organic Frameworks (COFs). Researchers have developed a method for synthesizing amides from alcohols using a COF as a photocatalyst under red light irradiation, offering a green and efficient alternative to traditional methods. dst.gov.in Another area of advancement is the use of simple and effective catalysts for the synthesis of substituted benzamides from substituted benzyl (B1604629) alcohols. For instance, cesium carbonate in the presence of tert-butyl hydroperoxide (TBHP) has been shown to be an effective catalyst for this transformation in an aqueous medium, providing good yields for a variety of substituted benzamides. researchgate.net

Enzymatic catalysis also presents a sustainable pathway for amide bond formation. The use of enzymes like Candida antarctica lipase (B570770) B (CALB) in green solvents such as cyclopentyl methyl ether allows for the direct synthesis of amides from carboxylic acids and amines with excellent conversions and yields, avoiding the need for intensive purification steps. nih.govnih.gov Furthermore, the development of organocatalytic systems, such as those based on boronic acids, and the use of Brønsted acidic ionic liquids as reusable catalysts and solvents are also gaining traction for the direct and sustainable synthesis of amides. ucl.ac.ukresearchgate.net

| Catalytic System | Reactants | Key Advantages |

| Covalent Organic Framework (COF) | Alcohols and Amines | Green chemistry, uses red light, recyclable catalyst. dst.gov.in |

| Cesium Carbonate/TBHP | Substituted Benzyl Alcohols | Single-step oxidation, good yields, aqueous media. researchgate.net |

| Candida antarctica lipase B (CALB) | Carboxylic Acids and Amines | Sustainable, high yields, green solvent, minimal purification. nih.govnih.gov |

| Boronic Acids | Carboxylic Acids and Amines | Catalytic, avoids stoichiometric activators, often uses azeotropic water removal. ucl.ac.uk |

| Brønsted Acidic Ionic Liquid | Carboxylic Acids and Amines | Reusable catalyst and solvent, high functional group tolerance. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to dramatically accelerate the discovery and optimization of synthetic routes for complex molecules like this compound. beilstein-journals.org These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic pathways. nih.gov

Machine learning algorithms, such as random forests and Bayesian optimization, are being employed to predict the conversion rates of amide bond synthesis with high accuracy, even with small datasets. pku.edu.cnresearchgate.net By training on experimental data, these models can identify the most influential factors in a reaction, such as the choice of coupling reagents, solvents, and temperature. pku.edu.cnrsc.org This predictive power allows chemists to bypass laborious and resource-intensive trial-and-error experimentation. duke.edu

For instance, ML platforms have been successfully used to discover and optimize a platinum-catalyzed amide reduction, leading to a new catalytic system with unexpectedly high performance at very low catalyst loadings. rsc.org High-throughput experimentation (HTE) platforms, combined with ML, can perform hundreds of reactions in a short time, generating the large datasets needed to train robust predictive models. rsc.orgsemanticscholar.org The application of multi-task Bayesian optimization has also shown the ability to accelerate the optimization of new reactions by leveraging data from previous, related experiments, which is particularly valuable in medicinal chemistry where starting materials are often precious. chemrxiv.org

| Machine Learning Application | Goal | Key Findings |

| Prediction of Amide Bond Conversion | To reliably predict the success of a reaction. | Random forest algorithms have shown outstanding predictive performance (R2 > 0.95) even with limited data. pku.edu.cn |

| Discovery of New Catalytic Systems | To identify novel and more efficient catalysts. | An ML platform led to the discovery of a high-performance platinum-based catalyst for amide reduction. rsc.org |

| Rapid Reaction Optimization | To quickly find the best reaction conditions. | Active machine learning tools can find suitable conditions in as few as 1-10 experiments. duke.edu |

| Accelerated Optimization via Multi-Task Learning | To use historical data to speed up new optimizations. | Demonstrated up to a 98% cost reduction in optimizing C-H activation reactions compared to standard methods. chemrxiv.org |

Exploration of New Chemical Transformations for Diverse Derivatives

To expand the chemical space accessible from this compound, researchers are exploring novel chemical transformations that can introduce a wide range of functional groups and structural motifs. These new reactions are crucial for generating diverse libraries of compounds for applications in drug discovery and materials science.

One of the most powerful strategies is the direct functionalization of carbon-hydrogen (C-H) bonds. researchgate.net This approach allows for the modification of the benzamide core without the need for pre-functionalized starting materials, leading to more atom- and step-economical syntheses. semanticscholar.org For example, transition metal-catalyzed C-H activation can be used to introduce new aryl or alkyl groups, creating complex molecular architectures. acs.org

Multi-component reactions (MCRs) are another efficient strategy for generating molecular diversity. researchgate.net MCRs combine three or more reactants in a single step to form a complex product, and they are highly valued for their efficiency and ability to quickly build molecular libraries. researchgate.net Palladium-catalyzed MCRs, for instance, have been used to construct quinazolin-4(3H)-one cores from 2-aminobenzamides. mdpi.com

Furthermore, innovative reactions that cleave the traditionally stable amide bond are being developed. nih.gov While seemingly counterintuitive, the ability to selectively cleave the amide bond under mild conditions opens up new synthetic possibilities, allowing the amide group to be used as a protecting group or a precursor to other functionalities. nih.gov Researchers are also exploring reactions that form carbon-carbon bonds from the same starting materials as amide couplings (amines and carboxylic acids), which can lead to more metabolically stable molecules. umich.edu

| Transformation Type | Description | Potential Application for this compound |

| C-H Functionalization | Direct modification of C-H bonds to introduce new substituents. researchgate.net | Introduction of new aryl or alkyl groups to the aromatic ring or N-alkyl substituents. |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single synthetic step. researchgate.net | Rapid synthesis of complex heterocyclic structures using the benzamide as a building block. |

| Amide Bond Cleavage | Selective breaking of the amide C-N bond under mild conditions. nih.gov | Conversion of the amide moiety into other functional groups like esters or carboxylic acids. |

| C-C Bond Formation from Amide Precursors | Catalytic deaminative and decarboxylative coupling of amines and carboxylic acids. umich.edu | Creation of more stable analogues by replacing the amide bond with a C-C bond. |

Sustainable and Scalable Production Methods for Industrial Relevance

For this compound and its derivatives to have a significant impact in industrial applications, particularly in pharmaceuticals, the development of sustainable and scalable production methods is crucial. Future research in this area is focused on reducing the environmental impact of synthesis, improving safety, and ensuring economic viability.